ML350 was developed as part of research initiatives at The Scripps Research Institute Molecular Screening Center, which is part of the Molecular Libraries Probe Production Centers Network. This compound is classified as a small molecule drug candidate targeting the kappa-opioid receptor. Its pharmacological profile suggests it may serve as a valuable tool for exploring the therapeutic potential of OPRK antagonists in clinical settings .
The synthesis of ML350 involves several steps that typically include:
The synthesis process emphasizes achieving high yields and purity while maintaining the structural integrity necessary for effective receptor binding. The synthesis protocol includes detailed steps for purification and characterization via spectroscopic methods .
ML350 features a complex molecular structure characterized by specific functional groups that enhance its binding affinity to the kappa-opioid receptor. The precise three-dimensional configuration plays a critical role in its biological activity.
The chemical formula for ML350 is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 345.46 g/mol. The structure can be represented in various formats, including SMILES notation and simplified molecular-input line-entry system (SMILES) representation .
ML350 undergoes various chemical reactions that are critical for its function as an OPRK antagonist. These include:
Reactivity studies often involve assessing the compound's stability in biological matrices and its interactions with potential off-target receptors, ensuring that it maintains selective activity against OPRK1 without significant cross-reactivity .
ML350 functions by selectively antagonizing the kappa-opioid receptor, inhibiting its activation by endogenous ligands such as dynorphins. This antagonistic action can modulate pain pathways and influence various neurobiological processes associated with mood regulation and stress response.
Pharmacological assays demonstrate that ML350 can reverse analgesic effects induced by kappa agonists in animal models, indicating its potential utility in managing conditions characterized by dysregulation of the opioid system .
Relevant analyses include detailed pharmacokinetic studies showing high passive membrane permeability and good brain penetration capabilities, which are essential for central nervous system-targeted therapies .
ML350 has significant potential applications in scientific research, particularly in pharmacology and neuroscience. Its role as an OPRK antagonist positions it as a candidate for developing treatments for conditions such as:
Research into ML350 continues to expand our understanding of kappa-opioid receptors and their role in various physiological processes, paving the way for innovative therapeutic strategies .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: